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Pss-(3-mercapto)propyl-heptaisobutyl SU&

Block copolymer lithography Microphase separation Thiol-alkyne click chemistry

PSS-(3-mercapto)propyl-heptaisobutyl substituted (CAS 480438-85-5), also known as mercaptopropylisobutyl-POSS or POSS-SH, is a monofunctional polyhedral oligomeric silsesquioxane (POSS) derivative with molecular formula C31H70O12SSi8 and molecular weight 891.63 g/mol. It features a cubic T₈ siloxane cage (0.53 nm inorganic core) in which seven silicon vertices bear hydrophobic isobutyl groups, while the eighth vertex is functionalized with a 3-mercaptopropyl (–CH₂CH₂CH₂SH) moiety.

Molecular Formula C31H70O12SSi8
Molecular Weight 891.6 g/mol
CAS No. 480438-85-5
Cat. No. B1599180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePss-(3-mercapto)propyl-heptaisobutyl SU&
CAS480438-85-5
Molecular FormulaC31H70O12SSi8
Molecular Weight891.6 g/mol
Structural Identifiers
SMILESCC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS
InChIInChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3
InChIKeyCYGQPMMZQIQYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSS-(3-Mercapto)propyl-Heptaisobutyl Substituted (CAS 480438-85-5): Core Identity and Comparator Landscape


PSS-(3-mercapto)propyl-heptaisobutyl substituted (CAS 480438-85-5), also known as mercaptopropylisobutyl-POSS or POSS-SH, is a monofunctional polyhedral oligomeric silsesquioxane (POSS) derivative with molecular formula C31H70O12SSi8 and molecular weight 891.63 g/mol . It features a cubic T₈ siloxane cage (0.53 nm inorganic core) in which seven silicon vertices bear hydrophobic isobutyl groups, while the eighth vertex is functionalized with a 3-mercaptopropyl (–CH₂CH₂CH₂SH) moiety [1]. This architecture confers a melting point of 230–235 °C and selective solubility in THF and chloroform, with insolubility in acetonitrile . The single reactive thiol group distinguishes it from fully saturated analogs such as octaisobutyl-POSS (CAS 221326-46-1, mp 267–273 °C, all eight vertices isobutyl-substituted) and from other monofunctional heptaisobutyl-POSS variants bearing amino (–NH₂), chloro (–Cl), or allyl groups at the reactive position [2].

Why PSS-(3-Mercapto)propyl-Heptaisobutyl Substituted Cannot Be Replaced by Generic POSS Analogs


Monofunctional heptaisobutyl-POSS derivatives sharing the identical T₈ cage architecture exhibit pronounced functional-group-dependent divergence in key performance parameters, rendering simple analog substitution scientifically unjustified. The 3-mercaptopropyl group imparts a unique combination of thiol-ene/click reactivity, intermediate orientationally disordered (OD) phase transition temperature, and favorable biocompatibility profile that differs materially from amino-, chloro-, or fully saturated isobutyl analogs [1][2]. Physical blending of non-reactive POSS (e.g., octaisobutyl-POSS) into polymer matrices is fundamentally limited by aggregation and phase separation at moderate loading levels, whereas the thiol functionality of this compound enables near-quantitative covalent grafting via thiol-ene click chemistry, achieving POSS contents up to 50 wt% without phase separation [3]. Furthermore, the specific steric profile of the mercaptopropyl-POSS cage—encompassing both the 1.3 nm POSS colloid diameter and the 1.64 nm lattice constant of its crystalline state—directly governs its performance as a junction-point modifier in block copolymer nanostructuring, where alternative bulky thiols such as 1-adamantanethiol produce measurably inferior domain size reduction [4].

Quantitative Differentiation Evidence for PSS-(3-Mercapto)propyl-Heptaisobutyl Substituted Versus Closest Analogs


Diblock Copolymer Domain Size Reduction: PSS Outperforms 1-Adamantanethiol (ADA)

In a direct junction-point modification study, PSS-(3-mercapto)propyl-heptaisobutyl substituted (PSS) reduced the microphase-separated domain repeat period of poly(styrene-b-methyl methacrylate) (PSM) diblock copolymers by 18% relative to the unmodified dialkynyl precursor, whereas the comparator rigid bulky thiol 1-adamantanethiol (ADA) achieved only a 15% reduction under identical thiol-alkyne click grafting conditions [1]. Both modifiers were introduced as single monomer units at the block copolymer junction, making the 3-percentage-point advantage attributable to the larger cross-sectional area expansion conferred by the POSS cage geometry relative to the adamantane framework.

Block copolymer lithography Microphase separation Thiol-alkyne click chemistry Nanostructuring

Orientationally Disordered Phase Transition Temperature: SH-POSS Occupies a Distinct Thermal Regime Among Heptaisobutyl-POSS Derivatives

Differential scanning calorimetry (DSC) analysis across a systematic series of mono-functionalized heptaisobutyl-POSS derivatives revealed that SH-POSS (mercaptopropyl-substituted) exhibits an OD phase transition peak top at 37 °C and onset at 32 °C, with ΔH = 15.5 kJ/mol and ΔS = 50.9 J/K·mol [1]. This places SH-POSS in a distinct intermediate thermal window: substantially below octaisobutyl-POSS (iBu-POSS, peak top 63 °C, the highest in the series) and chloropropyl-POSS (Cl-POSS, peak top 47 °C), yet above hydrocarbon-substituted analogs such as Bu-POSS (35 °C) and Ph-POSS (3 °C). The phase transition temperature for SH-POSS was explicitly noted to be lower than that of Cl-POSS due to the larger molecular volume of the SH unit compared to Cl [1].

Phase transition thermodynamics DSC analysis POSS crystallinity Orientationally disordered phase

Thiol-Ene Click Grafting Efficiency: Covalent POSS-SH Incorporation Achieves ~100% Conversion, Surpassing Physical Blending Limits

Mercaptopropyl isobutyl POSS (POSS-SH) grafted to diglycidyl ether of 4,4′-diallyl bisphenol-A (DADGEBA) via thiol-ene click reaction achieved a grafting efficiency close to 100%, enabling POSS loading up to 50 wt% without aggregation or phase separation [1]. This contrasts sharply with conventional physical blending approaches—exemplified by octaisobutyl-POSS (iso-POSS) physically mixed with DMDBS in iPP, where phase compatibility limitations restrict effective dispersion and property enhancement [2]. The covalent constraint prevents POSS aggregation, yielding EGP-30-DDM epoxy with a dielectric constant of 3.52, dielectric loss of 0.015, and EGP-20-DDM with tensile strength of 70.32 MPa and tensile modulus of 2.5 GPa (enhancements of 22.9% and 31.6% over unmodified epoxy, respectively) [1].

Thiol-ene click chemistry Epoxy modification Covalent grafting Dielectric materials

Ocular Biocompatibility: SH-POSS Demonstrates Superior Safety Profile Over NH₂-POSS at Elevated Concentrations

In a systematic in vitro and in vivo ocular biocompatibility evaluation comparing three commercial POSS nanomaterials—mercaptopropylisobutyl-POSS (SH-POSS), aminoethylaminopropylisobutyl-POSS (NH₂-POSS), and octahydroxypropyldimethylsilyl-POSS (HO-POSS)—SH-POSS and HO-POSS exhibited no significant toxicity to human lens epithelial cells (HLECs) across tested concentrations, while NH₂-POSS decreased cellular viability at high concentration [1]. All three POSS types did not induce cell apoptosis, and no acute ocular irritation was detected in rabbit eye models [1]. The differential cytotoxicity of NH₂-POSS at elevated concentrations represents a meaningful safety differentiation favoring SH-POSS for ophthalmic biomedical device applications.

Ocular biomaterials Cytotoxicity POSS biocompatibility Medical device materials

iPP Tensile Strength: Chemical Combination via POSS-SH Matches Physical Blending Performance While Enabling Additional Functionality

Chemical combination of (3-mercapto)propyl-heptaisobutyl POSS with DMDBS (yielding POSS-DMDBS) increased the tensile strength of isotactic polypropylene (iPP) from 34 MPa to 40 MPa, matching the tensile strength achieved by physical mixing of octaisobutyl POSS with DMDBS (iso-POSS/DMDBS) [1]. However, the chemical combination route—enabled specifically by the reactive mercaptopropyl group—provides covalent POSS-DMDBS linkage that is inherently absent in the physically blended iso-POSS/DMDBS system, offering potential advantages in long-term migration resistance and property retention under thermal cycling, while iso-POSS/DMDBS and tri-POSS/DMDBS demonstrated superior crystallization behavior (higher crystallization temperature) [1].

Isotactic polypropylene Nucleating agent POSS-DMDBS Tensile strength

Epoxy Dielectric and Mechanical Property Enhancement: Quantified Multi-Property Gains via POSS-SH Covalent Grafting

Covalent grafting of mercaptopropyl isobutyl POSS (POSS-SH) onto DADGEBA epoxy backbone via thiol-ene click chemistry produced EGP-x-DDM polymers with simultaneously optimized dielectric and mechanical properties [1]. At 30 wt% POSS loading (EGP-30-DDM), the dielectric constant reached a minimum of 3.52 with a dielectric loss of 0.015; at 20 wt% (EGP-20-DDM), tensile strength peaked at 70.32 MPa and tensile modulus at 2.5 GPa, representing 22.9% and 31.6% enhancements over the unmodified epoxy matrix, respectively [1]. These multi-property gains are enabled by the ~100% thiol-ene grafting conversion unique to the mercaptopropyl functionality, which constrains POSS aggregation even at high loading levels [1].

Low-k dielectric materials Epoxy nanocomposites Electronic packaging Mechanical reinforcement

Evidence-Backed Application Scenarios for PSS-(3-Mercapto)propyl-Heptaisobutyl Substituted


Block Copolymer Lithography: Junction-Point Modifier for Sub-10 nm Domain Size Reduction

When incorporated as a single junction-point modifier in poly(styrene-b-methyl methacrylate) diblock copolymers via thiol-alkyne click chemistry, PSS-(3-mercapto)propyl-heptaisobutyl substituted (PSS) achieves an 18% reduction in microphase separation domain repeat period, outperforming 1-adamantanethiol (15% reduction) [1]. This application is specifically relevant for directed self-assembly lithography where minimizing domain spacing directly impacts attainable feature resolution. Procurement should prioritize this compound over ADA or alternative non-POSS bulky thiols when maximum domain size compression is the primary design objective.

Low-Dielectric Epoxy Formulations for Electronic Packaging: Simultaneous k-Value Reduction and Mechanical Reinforcement

POSS-SH grafted to DADGEBA epoxy via thiol-ene click chemistry at 20–30 wt% loading delivers a dielectric constant as low as 3.52 (dielectric loss 0.015), while simultaneously enhancing tensile strength by 22.9% (to 70.32 MPa) and tensile modulus by 31.6% (to 2.5 GPa) [2]. The ~100% grafting conversion and covalent POSS-matrix linkage prevent phase separation up to 50 wt% loading—a decisive advantage over physical blending of non-functionalized POSS fillers. This compound is the appropriate procurement choice when both low dielectric constant and high mechanical integrity are required in epoxy-based electronic encapsulants or printed circuit board substrates.

Ophthalmic Biomedical Device Materials: Thiol-Functionalized POSS with Favorable Ocular Safety Profile

In head-to-head ocular biocompatibility testing, SH-POSS did not exhibit significant cytotoxicity toward human lens epithelial cells at any tested concentration, unlike NH₂-POSS which decreased cellular viability at high concentration [3]. Combined with the absence of acute ocular irritation in rabbit models, this safety differentiation supports the selection of SH-POSS over amino-functionalized heptaisobutyl-POSS for contact lens, intraocular lens, or other ophthalmic device material development where concentration-dependent cytotoxicity must be avoided.

Gold Nanoparticle Surface Passivation and Templated Assembly: Stable Sub-2 nm Au NPs via Thiol-Au Chemisorption

The 3-mercaptopropyl group of SH-POSS chemisorbs onto gold nanoparticle surfaces, producing stable, narrow-dispersity POSS-protected Au NPs with Au core diameters of approximately 1.84 nm surrounded by a 1.3 nm POSS colloid shell [4]. Excess SH-POSS further acts as a crystalline template enabling fernlike hierarchical microstructures, with post-thermal treatment yielding sintered Au islands of 50–100 nm diameter [4]. This compound should be procured over non-thiol POSS analogs when the application requires covalent Au-surface anchoring and templated nanoparticle assembly for catalysis or sensing platforms.

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